N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDVCRSEGYRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multi-step synthetic routes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as transition-metal catalysis and photoredox reactions are frequently used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the biochemical pathway .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrazole Carboxamides
Key Observations
Lipophilicity and Bioavailability: The cyclopentyl group in the target compound enhances lipophilicity compared to the pyridylmethyl group in or the polar thiadiazolyl group in . This may improve blood-brain barrier penetration but reduce aqueous solubility.
Bioactivity Implications: Chlorophenyl substituents in are associated with enhanced receptor binding affinity in some studies but may increase toxicity risks due to halogenated motifs. The pyrazolo-pyridine fusion in introduces a rigid, planar heterocyclic system, likely improving target selectivity but complicating synthesis.
Synthetic Feasibility :
- The mercapto-thiadiazolyl group in adds synthetic complexity due to sulfur-containing heterocycles, whereas the cyclopentyl carboxamide in the target compound is more straightforward to derivatize.
Research Findings and Trends
- Halogen vs. Alkyl Substituents : Chlorinated derivatives (e.g., ) dominate early-stage drug discovery for potency, but recent trends favor alkyl/cycloalkyl groups (e.g., cyclopentyl in ) to mitigate toxicity .
- Heterocyclic Modifications : Fusion with thiadiazole () or pyrazolo-pyridine () reflects efforts to enhance target engagement through steric and electronic effects, though these modifications may limit bioavailability.
- Functional Group Diversity : The ethoxy group in the target compound and highlights a preference for balancing lipophilicity and metabolic stability compared to nitro or halogenated analogs.
Biological Activity
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of 207.27 g/mol. The compound's unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notable mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression.
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the efficacy of this compound in different biological contexts:
- Cancer Cell Lines : A study evaluating the compound's effect on breast cancer cells showed significant induction of apoptosis and cell cycle arrest at G2/M phase, indicating its potential as a therapeutic agent against cancer .
- Inflammatory Models : In an animal model of acute inflammation, the compound reduced edema significantly compared to control groups, highlighting its anti-inflammatory properties .
- Antimicrobial Testing : Laboratory tests demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential role in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
